molecular formula C17H15ClN4O3S2 B12181418 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-chlorophenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-chlorophenyl)methanone

Cat. No.: B12181418
M. Wt: 422.9 g/mol
InChI Key: ANJPRYCXUPSZFV-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiadiazole moiety, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group. The piperazine ring is then attached, and finally, the chlorophenyl group is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.

Medicine

The compound has potential applications in medicine, particularly in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups. The presence of the benzothiadiazole moiety, piperazine ring, and chlorophenyl group provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN4O3S2

Molecular Weight

422.9 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C17H15ClN4O3S2/c18-13-5-2-1-4-12(13)17(23)21-8-10-22(11-9-21)27(24,25)15-7-3-6-14-16(15)20-26-19-14/h1-7H,8-11H2

InChI Key

ANJPRYCXUPSZFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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